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molecular formula C9H8ClNOS B8493517 7-Chloro-2-ethoxybenzothiazole

7-Chloro-2-ethoxybenzothiazole

Cat. No. B8493517
M. Wt: 213.68 g/mol
InChI Key: FLIJXSGPFCQVKU-UHFFFAOYSA-N
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Patent
US04353919

Procedure details

20 ml-portions of a mixture of 49.5 gm (0.24 mol) of O-ethyl (3-chlorophenyl)-thiocarbamate, 60 ml of ethanol, 350 ml of an aqueous 30% sodium hydroxide solution, and 300 ml of water were added at intervals of 5 minutes to a solution of 494 gm (1.5 mol) of potassium hexacyanoferrate (III) in 600 ml of water at 80°-90° C. After heating the mixture for 2 hours at 90° C., 200 gm (0.61 mol) of potassium hexacyanoferrate (III) were added again, and the mixture was heated for another 3 hours at 90° C. After cooling, the mixture was diluted with 3 liters of water, extracted exhaustively with ether, and the separated organic phase was washed with water and dried over sodium sulfate. The residue remaining after evaporation of the solvent was purified by chromatography on 500 gm of silica gel, using dichloromethane/petroleum ether (volume ratio of 1:1) for elution. The fractions containing the two principal products were combined and evaporated. The residual crystal sludge yielded, after two successive recrystallizations from petroleum ether, 7.5 gm of colorless crystals having a melting point of 74°-75° C., which consisted according to spectroscopic examination of 5-chloro-2-ethoxy-benzothiazole. For the purpose of isolating the desired 7-chloro-2-ethoxybenzothiazole, i.e. the substance with the lower Rf value, the combined mother liquors were chromatographed on 500 gm of silica gel, using petroleum ether/dichloromethane as the eluant. The 7-chloro-2-ethoxy-benzothiazole, a light yellow oil obtained after evaporation of the corresponding eluates, was used in the next step without further purification. Yield: 15.5 gm (32% of theory).
Name
O-ethyl (3-chlorophenyl)-thiocarbamate
Quantity
49.5 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
3 L
Type
solvent
Reaction Step Two
Name
Quantity
600 mL
Type
solvent
Reaction Step Three
Quantity
494 g
Type
catalyst
Reaction Step Three
Quantity
200 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([NH:8][C:9](=[S:13])[O:10][CH2:11][CH3:12])[CH:5]=[CH:6][CH:7]=1.C(O)C.[OH-].[Na+]>O.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[K+].[K+].[Fe+3]>[Cl:1][C:2]1[C:3]2[S:13][C:9]([O:10][CH2:11][CH3:12])=[N:8][C:4]=2[CH:5]=[CH:6][CH:7]=1 |f:2.3,5.6.7.8.9.10.11.12.13.14|

Inputs

Step One
Name
O-ethyl (3-chlorophenyl)-thiocarbamate
Quantity
49.5 g
Type
reactant
Smiles
ClC=1C=C(C=CC1)NC(OCC)=S
Name
Quantity
60 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
300 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
3 L
Type
solvent
Smiles
O
Step Three
Name
Quantity
600 mL
Type
solvent
Smiles
O
Name
Quantity
494 g
Type
catalyst
Smiles
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[K+].[K+].[Fe+3]
Step Four
Name
Quantity
200 g
Type
catalyst
Smiles
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[K+].[K+].[Fe+3]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated for another 3 hours at 90° C
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
extracted exhaustively with ether
WASH
Type
WASH
Details
the separated organic phase was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
after evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
was purified by chromatography on 500 gm of silica gel
WASH
Type
WASH
Details
for elution
ADDITION
Type
ADDITION
Details
The fractions containing the two principal products
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residual crystal sludge yielded
CUSTOM
Type
CUSTOM
Details
after two successive recrystallizations from petroleum ether, 7.5 gm of colorless crystals

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=CC=2N=C(SC21)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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